molecular formula C17H16ClN5NaO6PS B13400936 8-CPT-2Me-cAMP (sodium)

8-CPT-2Me-cAMP (sodium)

Cat. No.: B13400936
M. Wt: 507.8 g/mol
InChI Key: VHTMKTNUXDACHB-UHFFFAOYSA-M
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Description

Cyclic Nucleotide Signaling Pathways: An Overview

Cyclic nucleotides, primarily cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), are ubiquitous second messengers that translate a vast array of extracellular signals into intracellular responses. nih.govspandidos-publications.com These signaling cascades are initiated when an external stimulus, such as a hormone or neurotransmitter, binds to a cell surface receptor. nih.govspandidos-publications.com This interaction triggers the activation of enzymes called cyclases—adenylyl cyclase for cAMP and guanylyl cyclase for cGMP—which catalyze the conversion of ATP and GTP into their cyclic forms, respectively. nih.govmdpi.com

Once produced, these cyclic nucleotides orchestrate a multitude of cellular processes, including gene expression, cell growth and differentiation, and metabolic regulation. nih.govmdpi.com The specificity of the cellular response is determined by the downstream effector proteins that are activated by the cyclic nucleotides. The primary effectors for cAMP are Protein Kinase A (PKA) and the more recently discovered Exchange Proteins Activated by Cyclic AMP (EPACs), while cGMP primarily signals through Protein Kinase G (PKG) and cyclic nucleotide-gated ion channels. nih.govbioone.orgahajournals.org The termination of the signal is mediated by a family of enzymes known as phosphodiesterases (PDEs), which hydrolyze the cyclic nucleotides back to their inactive 5'-monophosphate forms. nih.govmdpi.com The interplay between these synthesis and degradation enzymes ensures a tightly regulated and localized signaling response. mdpi.comahajournals.org

Historical Perspective on Cyclic AMP Analogs in Biochemical Research

The discovery of cAMP in the late 1950s by Earl Sutherland, a finding that earned him a Nobel Prize, marked a turning point in our understanding of hormone action. nih.gov However, the inherent limitations of using native cAMP in research, such as its poor membrane permeability, spurred the development of synthetic analogs. pnas.org Early analogs like dibutyryl-cAMP and 8-bromo-cAMP were instrumental in early investigations of cAMP-dependent pathways. pnas.org

The development of more sophisticated analogs has allowed for greater specificity and efficacy in research. Modifications to the cAMP molecule, such as the addition of a 4-chlorophenylthio group at the 8-position and a methyl group at the 2'-oxygen of the ribose, led to the creation of compounds like 8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate (8-CPT-2Me-cAMP). ontosight.aipancreapedia.org These modifications not only enhance membrane permeability but also confer resistance to degradation by phosphodiesterases, resulting in a more sustained cellular response. ontosight.ai Crucially, these alterations also provide selectivity for specific cAMP effector proteins, a feature that has been pivotal in distinguishing between different downstream signaling cascades. pancreapedia.org

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;8-(4-chlorophenyl)sulfanyl-9-(7-methoxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN5O6PS.Na/c1-26-13-12-10(6-27-30(24,25)29-12)28-16(13)23-15-11(14(19)20-7-21-15)22-17(23)31-9-4-2-8(18)3-5-9;/h2-5,7,10,12-13,16H,6H2,1H3,(H,24,25)(H2,19,20,21);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTMKTNUXDACHB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C2C(COP(=O)(O2)[O-])OC1N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5NaO6PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Characterization of 8 Cpt 2me Camp Sodium As a Selective Epac Agonist

Agonist Selectivity Profile

The defining characteristic of 8-CPT-2Me-cAMP is its remarkable selectivity for EPAC over PKA. nih.gov This selectivity is engineered through a key structural modification: the methylation of the 2'-hydroxyl group on the ribose moiety of the cAMP molecule. vwr.comnih.gov This alteration is critical because the 2'-hydroxyl group is essential for high-affinity binding to PKA. nih.govnih.gov Consequently, 8-CPT-2Me-cAMP is an extremely poor activator of PKA. vwr.com

High Potency for EPAC1 Activation

Research has consistently demonstrated that 8-CPT-2Me-cAMP is a potent activator of EPAC1. In vitro assays have determined its half-maximal effective concentration (EC50) for EPAC1 activation to be approximately 2.2 µM. rndsystems.comabmole.comnih.govtocris.commedchemexpress.commedchemexpress.com This potency is significantly higher than that of the endogenous ligand, cAMP, which has an EC50 of 30 µM for EPAC1 activation. nih.gov In fact, 8-CPT-2Me-cAMP has a 4.6-fold higher affinity for EPAC1 compared to cAMP. nih.gov This enhanced potency makes it a "super activator" of EPAC, capable of eliciting a maximal activity that is three times higher than what can be achieved with saturating concentrations of cAMP in vitro. nih.govnih.gov

Negligible or Weak Activation of PKA Pathways

In stark contrast to its potent effect on EPAC, 8-CPT-2Me-cAMP exhibits negligible or very weak activation of PKA. nih.gov The EC50 for PKA activation is reported to be greater than 10 µM, highlighting its selectivity. rndsystems.comabmole.comtocris.commedchemexpress.commedchemexpress.combio-techne.com Studies have shown a 107-fold selectivity for EPAC1 over PKA. nih.gov This lack of PKA activation has been confirmed in various cellular contexts. For example, in prostate cancer cells, 8-CPT-2Me-cAMP did not increase the phosphorylation of CREB, a downstream target of PKA, whereas the PKA-selective activator 6-Benzoyl-cAMP did. nih.gov Similarly, in Jurkat T-cells, the activation of Rap1 by 8-CPT-2Me-cAMP was unaffected by the PKA inhibitor H-89. apexbt.com Furthermore, experiments using a PKA-based cAMP sensor showed no response to 8-CPT-2Me-cAMP, while an EPAC-based sensor was readily activated. embopress.org

Table 1: Agonist Potency of 8-CPT-2Me-cAMP

Target Protein EC50 Value Reference
EPAC1 2.2 µM rndsystems.comabmole.comnih.govtocris.commedchemexpress.commedchemexpress.com
PKA > 10 µM rndsystems.comabmole.comtocris.commedchemexpress.commedchemexpress.combio-techne.com

Comparative Analysis with Other Cyclic AMP Analogs in Signaling Research

The distinct selectivity profile of 8-CPT-2Me-cAMP becomes particularly evident when compared with other commonly used cAMP analogs.

Differentiation from Dual PKA/EPAC Activators (e.g., 8-Bromo-cAMP)

8-Bromo-cAMP is a well-known cAMP analog that activates both PKA and EPAC. nih.gov This dual activity can make it difficult to attribute observed cellular effects to a specific pathway. For instance, in studies of pancreatic acinar cells, 8-Bromo-cAMP was shown to be a more potent stimulator of certain cellular responses compared to 8-CPT-2Me-cAMP, likely due to the combined activation of both PKA and EPAC pathways. physiology.org The use of 8-CPT-2Me-cAMP allows researchers to specifically isolate the contribution of EPAC signaling, providing a clearer understanding of its role. nih.gov

Contrast with PKA-Selective Agonists (e.g., 6-Benzoyl-cAMP)

Conversely, 6-Benzoyl-cAMP (6-Bnz-cAMP) is an analog that selectively activates PKA. embopress.orgnih.gov In comparative studies, 6-Bnz-cAMP effectively stimulates PKA-downstream events, such as CREB phosphorylation, without significantly activating EPAC-mediated pathways like Rap1 activation. nih.govnih.gov For example, in PC12 cells, 6-Bnz-cAMP promoted cell proliferation (a PKA-mediated effect), whereas 8-CPT-2Me-cAMP did not. nih.gov These contrasting effects underscore the utility of using both 8-CPT-2Me-cAMP and a PKA-selective agonist in parallel to delineate the distinct roles of the two major cAMP signaling cascades. embopress.orgasm.org

Table 2: Comparative Selectivity of cAMP Analogs

cAMP Analog Primary Target(s) Reference
8-CPT-2Me-cAMP EPAC rndsystems.comabmole.com
8-Bromo-cAMP PKA and EPAC nih.gov
6-Benzoyl-cAMP PKA embopress.orgnih.gov

Membrane Permeability and Intracellular Action Considerations

A significant advantage of 8-CPT-2Me-cAMP for cellular research is its high lipophilicity, which confers good membrane permeability in most biological systems. biolog.devwr.comnih.gov This allows the compound to readily cross the cell membrane and exert its effects intracellularly. sigmaaldrich.com Furthermore, its structure provides increased resistance to degradation by phosphodiesterases (PDEs), the enzymes that normally hydrolyze cAMP. biolog.devwr.com This resistance ensures a more sustained intracellular concentration of the agonist, facilitating the study of EPAC-mediated events. The sodium salt form is soluble in water and aqueous buffers. vwr.comtocris.com

Elucidation of Molecular Mechanisms Mediated by 8 Cpt 2me Camp Sodium

EPAC-Dependent Guanine (B1146940) Nucleotide Exchange Factor (GEF) Activity

EPAC proteins, which include EPAC1 and EPAC2, function as key intracellular sensors for the second messenger cyclic AMP (cAMP). glpbio.com Upon binding of cAMP or a selective agonist like 8-CPT-2Me-cAMP, EPAC undergoes a conformational change that unmasks its GEF activity. This GEF domain then interacts with small G-proteins of the Ras family, specifically Rap1 and Rap2. rndsystems.comguidetopharmacology.org The activation of these G-proteins is a pivotal step in transducing the cAMP signal to various cellular effectors. 8-CPT-2Me-cAMP is a potent activator of EPAC1, with a reported half-maximal effective concentration (EC50) of 2.2 μM, while showing minimal activation of PKA at concentrations greater than 10 μM. rndsystems.comnih.gov

Activation of Ras-Related Protein 1 (Rap1) GTPase

A primary and well-documented consequence of 8-CPT-2Me-cAMP-mediated EPAC activation is the stimulation of the Ras-related protein 1 (Rap1). nih.govnih.gov EPAC catalyzes the exchange of GDP for GTP on Rap1, converting it from an inactive to an active state. This activation has been demonstrated across numerous cell types. For instance, in Jurkat T-cells, 8-CPT-2Me-cAMP at a concentration of 100 μM was shown to activate Rap1, an effect that was not diminished by the PKA inhibitor H-89, confirming the EPAC-specific pathway. glpbio.com Similarly, in retinal pigment epithelial cells, treatment with 250 µM 8-CPT-2Me-cAMP for one hour induced robust Rap1 activation. bioscience.co.uk This EPAC-Rap1 signaling axis is implicated in a variety of cellular processes, including the enhancement of cell adhesion to extracellular matrix components like laminin (B1169045) and fibronectin. glpbio.comtocris.com

Potential Modulation of Rap2 GTPase

In addition to Rap1, EPAC proteins are also established as GEFs for Rap2. rndsystems.comguidetopharmacology.org Consequently, the selective activation of EPAC by 8-CPT-2Me-cAMP suggests a corresponding modulation of Rap2 activity. The functional outcomes of Rap2 activation via the EPAC pathway are part of ongoing research, but it is understood that both Rap1 and Rap2 are key targets of EPAC's GEF function. glpbio.com The ability of 8-CPT-2Me-cAMP to activate the EPAC-Rap2 axis provides a valuable method for investigating the specific downstream roles of Rap2, distinct from those of Rap1.

Interrogation of Downstream Signaling Cascades

The activation of Rap GTPases by the 8-CPT-2Me-cAMP/EPAC pathway triggers a cascade of downstream signaling events. One of the most significant of these is the activation of the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway, a central regulator of cell growth, proliferation, and survival.

Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Pathway Activation

Research has demonstrated that EPAC activation by 8-CPT-2Me-cAMP can lead to the stimulation of the PI3K/Akt pathway. researchgate.net This connection establishes a critical link between cAMP signaling and the powerful regulatory network governed by Akt.

A hallmark of Akt activation is its phosphorylation at two key residues: Threonine 308 (T308) in the activation loop and Serine 473 (S473) in the hydrophobic motif. Studies in 1-LN prostate cancer cells have shown that 8-CPT-2Me-cAMP treatment leads to a dose-dependent increase in the phosphorylation of Akt at both S473 and T308. glpbio.com Specifically, this treatment was found to increase p-AktS473 levels and the associated kinase activity by two- to three-fold, providing direct evidence of Akt activation downstream of EPAC. glpbio.com

Table 1: Effect of 8-CPT-2Me-cAMP on Akt Phosphorylation

Cell Line Treatment Target Protein Observed Effect
1-LN Prostate Cancer Cells 8-CPT-2Me-cAMP p-Akt (Serine 473) Dose-dependent increase; 2-3 fold increase in kinase activity. glpbio.com

Further downstream of the PI3K/Akt pathway lies the mammalian target of rapamycin (B549165) (mTOR), a serine/threonine kinase that functions as a master regulator of cell growth and metabolism. mTOR exists in two distinct complexes, mTORC1 and mTORC2. Research has revealed that the EPAC-selective agonist 8-CPT-2Me-cAMP can activate mTORC1. glpbio.com This activation is a critical step in mediating the pro-proliferative effects of EPAC signaling in certain cellular contexts. For example, in human prostate cancer cells, inhibitors of mTOR were shown to reduce the protein and DNA synthesis induced by Epac1 activation via 8-CPT-2Me-cAMP. glpbio.com

Table 2: Downstream Effectors of 8-CPT-2Me-cAMP/EPAC Signaling

Upstream Activator Primary Effector Downstream Pathway Key Activated Protein
Activation of Mammalian Target of Rapamycin Complex 2 (mTORC2)

The relationship between 8-CPT-2Me-cAMP and the activation of mTORC2 is a subject that requires careful consideration of the available scientific literature. Initial research published in 2012 suggested a direct role for Epac1 in mediating mTORC2-dependent phosphorylation of Akt at the Serine473 site in prostate cancer cells. nih.govnih.gov That study proposed that 8-CPT-2Me-cAMP could induce a two- to three-fold increase in p-Akt(S473) and its kinase activity within Rictor immunoprecipitates, a key component of the mTORC2 complex. nih.govnih.gov

Independent of this retracted work, other studies provide a potential, albeit indirect, link between Epac and the broader mTOR signaling network. In renal cancer, for instance, it has been proposed that Epac can activate both the PI3K/Akt and ERK1/2 signaling pathways, which are known to converge on mTOR. nih.gov Furthermore, Epac activation can augment the expression of cyclooxygenase-2 (COX-2) and the production of prostaglandin (B15479496) E2 (PGE2). nih.gov PGE2, by binding to its EP2 and EP4 receptors, can in turn activate a cAMP/Epac/Rap1 pathway, which may then promote the activation of mTOR signaling, forming a potential positive feedback loop. nih.gov These pathways suggest a plausible, though not definitively established, role for Epac in modulating mTOR activity. At present, robust, validated evidence directly demonstrating that 8-CPT-2Me-cAMP activates mTORC2 is lacking in the scientific literature.

Cyclooxygenase-2 (COX-2) Upregulation and Prostaglandin E2 (PGE2) Production

Activation of Epac by 8-CPT-2Me-cAMP has been shown to modulate inflammatory and proliferative signaling pathways by upregulating the expression of Cyclooxygenase-2 (COX-2) and subsequent production of Prostaglandin E2 (PGE2). In human endometrial glandular cells, the EPAC2 isoform is critical for the expression of COX-2 (also known as PTGS2). nih.gov The use of 8-CPT-2Me-cAMP, an Epac-selective cAMP analog, demonstrated that this signaling axis is involved in the production of PGE2. nih.gov

The mechanism can involve a positive feedback loop that sustains signaling. PGE2 exerts its effects by binding to specific G protein-coupled receptors, with the EP2 and EP4 receptor subtypes being linked to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. nih.govnih.gov This elevation in cAMP can then further activate Epac, creating a self-amplifying cycle that promotes sustained COX-2 expression and PGE2 synthesis. nih.gov This Epac-driven increase in COX-2 and PGE2 has been identified as a potential mechanism promoting cell proliferation in certain cancer contexts. nih.gov

Extracellular Signal-Regulated Kinase (ERK) Pathway Modulation

The modulation of the Extracellular Signal-Regulated Kinase (ERK) pathway by 8-CPT-2Me-cAMP is highly context-dependent, with outcomes varying based on cell type and the subcellular localization of the signaling components. It is not a universal rule that Epac activation leads to ERK activation.

In several cell lines, the use of 8-CPT-2Me-cAMP has demonstrated a clear dissociation between the activation of Rap1 (a direct downstream target of Epac) and the subsequent phosphorylation of ERK. nih.govresearchgate.net Studies in AtT20 and NIH-3T3 cells showed that while 8-CPT-2Me-cAMP effectively activated Rap1, it failed to induce ERK phosphorylation, suggesting that under these conditions, Rap1 activation by Epac is insufficient to trigger the ERK cascade. nih.govresearchgate.net

The subcellular location of Epac appears to be a critical determinant of its ability to couple to the ERK pathway. nih.gov Evidence suggests that when Epac1 is localized to the perinuclear region, its activation of Rap1 does not lead to ERK signaling. nih.govnih.gov However, if Epac1 is artificially targeted to the plasma membrane, it can then effectively activate ERK in a Rap1- and B-Raf-dependent manner. nih.gov This indicates that the spatial organization of the signaling cascade is paramount.

In other contexts, such as in PC12 neuroendocrine cells, Epac activation by 8-CPT-2Me-cAMP plays a more nuanced role. It can extend the duration of PKA-dependent ERK activation. nih.gov This sustained ERK signaling, mediated by the cooperative action of PKA and Epac, can convert cAMP from a proliferative signal into one that promotes differentiation and neurite outgrowth. nih.govnih.gov

Summary of 8-CPT-2Me-cAMP Effects on the ERK Pathway
Cell TypeEffect of 8-CPT-2Me-cAMPKey FindingsReference
AtT20 CellsActivates Rap1, but does not induce ERK phosphorylation.Demonstrates decoupling of Epac-mediated Rap1 activation from the ERK cascade. nih.gov
NIH-3T3 CellsActivates Rap1, but has no effect on insulin-induced ERK activation.Supports the model that Rap1 activation by Epac is not sufficient to regulate ERK. researchgate.net
PC12 CellsSustains PKA-initiated ERK activation.Epac converts a transient, proliferative ERK signal into a sustained, differentiation signal. nih.gov
Engineered CellsActivates ERK only when Epac1 is targeted to the plasma membrane.Subcellular localization of Epac is critical for coupling to the ERK pathway. nih.gov

Endothelial Nitric Oxide Synthase (eNOS)/Nitric Oxide (NO) Pathway Promotion

The activation of Epac by 8-CPT-2Me-cAMP is a significant mechanism for promoting the activity of endothelial Nitric Oxide Synthase (eNOS) and the subsequent production of nitric oxide (NO). This pathway is a key component of endothelium-dependent vasorelaxation.

In human umbilical vein endothelial cells (HUVECs), both PKA and Epac contribute to the activation of eNOS. nih.gov The use of 8-CPT-2Me-cAMP has been instrumental in demonstrating the specific contribution of the Epac branch of the cAMP signaling pathway. nih.gov The mechanism involves the activation of the Phosphoinositide 3-Kinase (PI3K)/Akt signaling cascade. nih.gov Upon activation by Epac, this pathway leads to the phosphorylation of eNOS at its activating site, Serine 1177 (p-eNOS Ser1177). nih.gov This phosphorylation event is crucial for increasing the enzymatic activity of eNOS and enhancing NO release. nih.govnih.govkoreamed.org

Notably, this Epac-mediated activation of eNOS via the PI3K/Akt pathway occurs independently of an increase in intracellular calcium concentration ([Ca²⁺]c). nih.gov This highlights a distinct regulatory mechanism for eNOS activity that is separate from classical calcium/calmodulin-dependent activation.

Intracellular Calcium Ion Mobilization

A primary and well-documented molecular mechanism of 8-CPT-2Me-cAMP is the mobilization of intracellular calcium ions ([Ca²⁺]i). This process is mediated directly by Epac and is independent of PKA signaling.

8-CPT-2Me-cAMP acts as a potent stimulus for Calcium-Induced Calcium Release (CICR), a positive feedback process where a small influx of Ca²⁺ triggers a much larger release of Ca²⁺ from intracellular stores. nih.gov Studies in various cell types, including pancreatic β-cells and kidney collecting duct cells, have shown that 8-CPT-2Me-cAMP effectively triggers this release, leading to transient increases in cytosolic calcium levels. nih.govnih.gov This effect is not blocked by PKA inhibitors, confirming that it is an Epac-mediated event. nih.gov The resulting increase in intracellular calcium is a critical signal for downstream cellular processes, such as exocytosis and hormone secretion. nih.gov

The source of the calcium released during Epac-mediated CICR is predominantly from ryanodine-sensitive intracellular stores, which are typically located in the endoplasmic reticulum (ER) or sarcoplasmic reticulum (SR). nih.gov The activation of Epac by 8-CPT-2Me-cAMP leads to the gating of Ryanodine (B192298) Receptors (RyRs), the ion channels that control the release of calcium from these stores. nih.govnih.gov

In cardiac myocytes, challenging the cells with 8-CPT-2Me-cAMP leads to RyR2 activation. nih.gov In kidney cells, Epac-agonist-mediated Ca²⁺ release is completely blocked by the RyR inhibitor ryanodine, but not by inhibitors of the IP₃ receptor, confirming the specific involvement of RyR-gated stores. nih.gov This Epac-induced release can also lead to the transfer of calcium between organelles, for instance, from the ER directly to the mitochondria, which has significant implications for cellular bioenergetics. nih.govjohnshopkins.edu

Effects of 8-CPT-2Me-cAMP on Ryanodine Receptor-Mediated Events
Cell/Tissue TypeExperimental ObservationConclusionReference
Murine Atrial & Ventricular CardiomyocytesApplication of 1 µmol/L 8-CPT reduced maximum Na⁺ currents; this effect was reversed by the RyR2 inhibitor dantrolene.Epac activation by 8-CPT leads to RyR2 activation, which in turn inhibits Na⁺ channels. nih.gov
Human Pancreatic β-cellsTreatment with 8-CPT-2Me-cAMP induced CICR, which was inhibited by pretreatment with ryanodine.Epac-mediated CICR in these cells is dependent on ryanodine-sensitive Ca²⁺ stores. nih.gov
Kidney Cortical Collecting Duct (mpkCCD) CellsAn Epac-specific cAMP analog triggered robust Ca²⁺ mobilization and oscillations that were blocked by ryanodine.Epac-induced Ca²⁺ signaling is primarily derived from RyR-gated stores. nih.gov
Investigation of Inositol (B14025) Trisphosphate (IP3)-Sensitive Stores

The selective Epac (Exchange protein directly activated by cAMP) activator, 8-CPT-2Me-cAMP, is known to mobilize Ca2+ from intracellular stores. nih.govnih.gov This has prompted investigations into the specific calcium pools and release mechanisms involved, particularly the role of inositol trisphosphate (IP3)-sensitive stores. In some cell types, Epac activation has been proposed to stimulate phospholipase C-epsilon (PLC-ε), which would lead to the production of IP3 and subsequent Ca2+ release from the endoplasmic reticulum via IP3 receptors (IP3-R). nih.govupstate.edu

However, direct investigation into the effect of 8-CPT-2Me-cAMP on IP3 production in certain cell lines has challenged this as a universal mechanism. A pivotal study in INS-1 insulin-secreting cells measured inositol phosphate (B84403) (IP) accumulation to determine if the Ca2+ mobilization effect of 8-CPT-2Me-cAMP was a consequence of engaging IP3-sensitive stores. nih.gov The results indicated that while acetylcholine (B1216132), a known activator of IP production, significantly increased inositol phosphate levels, 8-CPT-2Me-cAMP did not, even at high concentrations. nih.govupstate.edu This finding suggests that in INS-1 cells, the Epac-mediated calcium release stimulated by 8-CPT-2Me-cAMP is not dependent on the generation of IP3. nih.gov The evidence from this study points towards an alternative mechanism, likely involving the mobilization of Ca2+ from stores regulated by ryanodine receptors (RYR). nih.govupstate.edu

The data clearly demonstrate that 8-CPT-2Me-cAMP does not stimulate the production of inositol phosphates, thereby indicating that its calcium-mobilizing effects in this context are independent of IP3-sensitive stores. nih.gov

Table 1: Effect of 8-CPT-2Me-cAMP on Inositol Phosphate Production in INS-1 Cells
AdditionConcentrationInositol Phosphate Accumulation (cpm/well, mean ± SEM)Significance (p-value)
None (Control)-3144 ± 460-
Acetylcholine100 µM5416 ± 456p < 0.0005
8-CPT-2Me-cAMP30 µM2508 ± 120NS
8-CPT-2Me-cAMP100 µM3048 ± 636NS
8-CPT-2Me-cAMP300 µM3024 ± 368NS

Data adapted from Kang et al. (2003). nih.gov NS = Not Significant.

Absence of Direct Cyclic AMP Response Element-Binding Protein (CREB) Phosphorylation

The transcription factor CREB (Cyclic AMP Response Element-Binding Protein) is a key downstream target of the cyclic AMP (cAMP) signaling pathway. researchgate.net Its activation typically occurs through phosphorylation at the Serine 133 residue, a process canonically mediated by Protein Kinase A (PKA). nih.govresearchgate.netnih.gov Given that 8-CPT-2Me-cAMP is a selective activator of Epac and a weak activator of PKA, its effect on the direct phosphorylation of CREB has been a subject of significant investigation to delineate Epac-specific signaling pathways. nih.govupstate.edurndsystems.com

Studies have consistently demonstrated that 8-CPT-2Me-cAMP does not induce CREB phosphorylation. nih.govresearchgate.net This has been shown using reporter assays where luciferase gene expression is controlled by multiple cyclic AMP-response elements (CRE-Luc). This system is a well-established diagnostic for the PKA/CREB signaling cascade. nih.govupstate.edu In experiments using INS-1 cells, 8-CPT-2Me-cAMP failed to stimulate CRE-Luc activity, whereas structurally related PKA activators, such as 8-CPT-cAMP, produced a dose-dependent stimulation. nih.gov The action of the PKA activator was, as expected, reduced by the PKA inhibitor H-89. nih.gov This lack of CRE-Luc activation by 8-CPT-2Me-cAMP underscores its inability to trigger the PKA-dependent phosphorylation of CREB. nih.govupstate.edu

Further confirmation comes from direct immunoblot analysis of CREB phosphorylation. In human microvascular endothelial cells (HMVECs), treatment with 8-CPT-2Me-cAMP did not increase the levels of phosphorylated CREB, in contrast to agents that elevate intracellular cAMP and activate PKA, like forskolin. researchgate.net Similarly, studies using a cell-permeable acetoxymethyl ester of the compound (8-pCPT-2'-O-Me-cAMP-AM) in INS-1 cells also reported no observed increase in Serine 133 phosphorylation of CREB. researchgate.net These collective findings firmly establish that the molecular actions of 8-CPT-2Me-cAMP are mediated through Epac-dependent pathways that are distinct and separate from the direct, PKA-mediated phosphorylation and activation of CREB. nih.govresearchgate.net

Table 2: Effect of 8-CPT-2Me-cAMP on CRE-Luciferase Activity
CompoundConcentrationCell TypeResultReference
8-CPT-2Me-cAMP30 - 300 µMINS-1No stimulation of CRE-Luc activity nih.gov
8-CPT-cAMP (PKA/Epac Activator)30 - 300 µMINS-1Dose-dependent stimulation of CRE-Luc activity nih.gov
8-pCPT-2'-O-Me-cAMP-AM1 - 10 µMINS-1Failed to stimulate luciferase activity researchgate.net
Bt2cAMP-AM (PKA Activator)1 - 10 µMINS-1Stimulated luciferase expression up to 20-fold researchgate.net

Cellular and Physiological Processes Uncovered by 8 Cpt 2me Camp Sodium

Regulation of Cellular Adhesion

8-CPT-2Me-cAMP has been pivotal in demonstrating the role of EPAC in controlling how cells attach to each other and to the surrounding extracellular matrix (ECM). This regulation is fundamental for tissue structure, cell migration, and immune responses.

Research utilizing 8-CPT-2Me-cAMP has firmly established that the EPAC pathway is a key regulator of integrin-mediated cell adhesion. Integrins are transmembrane receptors that facilitate cell-ECM adhesion. Activation of EPAC by 8-CPT-2Me-cAMP triggers a signaling cascade that involves the small GTPase Rap1. nih.govphysiology.org Studies in Ovcar3 ovarian cancer cells showed that treatment with 8-CPT-2Me-cAMP induced Rap-dependent cell adhesion. physiology.org This effect is independent of PKA, highlighting a distinct cAMP-sensitive pathway for controlling cell adhesion. physiology.org The activation of Rap1 by the EPAC-specific analog leads to conformational changes in integrins, increasing their affinity for ECM components and thereby strengthening cell adhesion. nih.govnih.gov

The EPAC-mediated enhancement of cell adhesion has been observed with specific components of the extracellular matrix, notably fibronectin and laminin (B1169045). In Ovcar3 cells, 8-CPT-2Me-cAMP significantly induced and increased the rate of cell adhesion to fibronectin-coated surfaces. nih.govnih.gov This effect was shown to be dose-dependent, with a half-maximal effective concentration (EC50) for adhesion enhancement that correlated with Rap1 activation. nih.gov Importantly, the compound did not increase non-specific, integrin-independent adhesion to surfaces like poly-l-lysine, confirming the specificity of the EPAC-integrin pathway. nih.gov

Furthermore, studies involving cells co-transfected with EPAC1 and MAP1A LC2 (discussed below) demonstrated that stimulation with 8-CPT-2Me-cAMP enhanced cell adhesion to laminin. nih.gov This indicates that EPAC activation can modulate adhesion to multiple key components of the basement membrane.

Below is an interactive data table summarizing research findings on the effect of 8-CPT-2Me-cAMP on cell adhesion to specific ECM components.

Cell LineECM ComponentEffect of 8-CPT-2Me-cAMPKey Downstream Mediator
Ovcar3 (Ovarian Cancer)FibronectinSignificantly induced and enhanced rate of adhesion nih.govnih.govRap1 nih.gov
HEK293 (Co-transfected)LamininEnhanced adhesion nih.govRap1 nih.gov
Ovcar3 (Ovarian Cancer)Poly-l-lysineNo increase in adhesion nih.govN/A (Integrin-independent)

A key discovery in the EPAC-mediated adhesion pathway is its interaction with the light chain 2 (LC2) of Microtubule-Associated Protein 1A (MAP1A LC2). mdpi.com MAP1A LC2 was identified as a direct interacting partner of the cAMP-binding domain of EPAC1. nih.govmdpi.com This interaction serves to enhance EPAC1's function. nih.gov

Studies using a co-expression system found that MAP1A LC2 enhances both basal and 8-CPT-2Me-cAMP-stimulated Rap1 activation by EPAC1. nih.govmdpi.com Essentially, the presence of LC2 makes EPAC1 more sensitive to activation by 8-CPT-2Me-cAMP. nih.govmdpi.comresearchgate.net This heightened sensitivity means that lower concentrations of the activator are needed to achieve a response. This interaction is crucial for EPAC1 activation in certain cells, as disrupting the endogenous EPAC1-LC2 interaction was shown to abolish Rap1 activity in PC12 cell lysates. nih.gov The functional consequence of this enhanced signaling is an increase in integrin-mediated cell adhesion to laminin upon stimulation with 8-CPT-2Me-cAMP. nih.gov

Modulation of Cell Proliferation Dynamics

While cAMP signaling has complex and often contradictory roles in cell proliferation, the use of 8-CPT-2Me-cAMP has helped to isolate the specific contributions of the EPAC pathway.

Research in prostate cancer cells has uncovered a pro-proliferative positive feedback loop that is stimulated by EPAC1 activation and involves cyclooxygenase-2 (COX-2) and prostaglandin (B15479496) E2 (PGE2) receptors. Chronic inflammation is a known driver of cancer, often through the upregulation of the COX-2-PGE2 signaling axis. nih.gov

Studies using 8-CPT-2Me-cAMP have revealed how the EPAC pathway integrates with this inflammatory signaling to promote cancer cell proliferation. nih.govduke.edu Treatment of androgen-independent prostate cancer cells with 8-CPT-2Me-cAMP led to a significant increase in the expression of key pro-inflammatory markers, including COX-2 and the subsequent production of PGE2. nih.gov This produced PGE2 can then be released from the cell and act in an autocrine or paracrine fashion by binding to its receptors, specifically the EP2 and EP4 receptors, on the surface of the cancer cells. nih.gov The EP2 and EP4 receptors are coupled to Gαs-proteins, which, when activated, stimulate the production of intracellular cAMP. nih.govnih.gov This elevation in cAMP can then further activate EPAC1, creating a self-sustaining feedback loop that amplifies pro-proliferative and pro-inflammatory signals. nih.govnih.gov This loop demonstrates how a specific activator like 8-CPT-2Me-cAMP can initiate a cascade that is then amplified by downstream inflammatory mediators, continuously driving cell proliferation.

The components of this pro-proliferative feedback mechanism are summarized in the table below.

ComponentRole in Feedback LoopActivated ByLeads To Activation Of
8-CPT-2Me-cAMP Initiating StimulusExogenous applicationEPAC1
EPAC1 Central Mediator8-CPT-2Me-cAMP / cAMP nih.govCOX-2 expression nih.gov
COX-2 EnzymeEPAC1 signaling nih.govPGE2 synthesis
PGE2 Signaling MoleculeCOX-2 activity nih.govEP2 / EP4 Receptors
EP4 Receptor Cell Surface ReceptorPGE2 nih.govcAMP production nih.gov
cAMP Second MessengerEP4 Receptor activationEPAC1 (completes the loop)

Mechanisms Underlying Exocytosis

8-CPT-2Me-cAMP, a selective activator of the Exchange protein directly activated by cAMP (Epac), has been instrumental in elucidating the protein kinase A (PKA)-independent pathways of cyclic AMP (cAMP) in regulating exocytosis. nih.govnih.govtocris.com This compound allows researchers to dissect the specific contributions of Epac proteins in the intricate machinery of vesicle fusion and cargo release from the cell.

Stimulation of Insulin (B600854) Secretion in Pancreatic Beta-Cells

The second messenger cAMP is a potent potentiator of glucose-stimulated insulin secretion (GSIS) in pancreatic beta-cells. nih.govmdpi.com While the role of PKA in this process is well-established, studies utilizing 8-CPT-2Me-cAMP have uncovered a parallel and crucial pathway mediated by Epac. nih.govresearchgate.net 8-CPT-2Me-cAMP stimulates insulin secretion in a manner that is dependent on glucose metabolism. medchemexpress.com

Research has shown that 8-CPT-2Me-cAMP acts on pancreatic beta-cells to trigger the release of insulin. nih.govresearchgate.net This action is independent of PKA activation. nih.govresearchgate.net The mechanism involves the activation of Epac, which in turn initiates a cascade of events leading to the exocytosis of insulin-containing granules. nih.govresearchgate.net Specifically, the acetoxymethyl ester form of the compound, 8-pCPT-2'-O-Me-cAMP-AM, which is more cell-permeable, has been shown to be a potent secretagogue in rat INS-1 cells and mouse islets.

Interestingly, while the compound can stimulate insulin release independently of PKA in rodent models, studies in human islets suggest a potential "permissive" role for PKA. In human islets, the insulin-potentiating effect of the Epac activator was diminished by PKA inhibitors, suggesting that a basal level of PKA activity might be necessary for the full effect of Epac-mediated secretion. nih.gov

Below is a table summarizing research findings on the inability of 8-CPT-2Me-cAMP to stimulate the production of inositol (B14025) phosphates in INS-1 cells, further distinguishing its mechanism from pathways that involve phospholipase C activation.

AdditionInositol Phosphate (B84403) Accumulation (cpm/well)p-valuen
None3144 ± 4608
Acetylcholine (B1216132) (100 μM)5416 ± 456p < 0.014
8-CPT-2Me-cAMP (30 μM)2508 ± 120NS4
8-CPT-2Me-cAMP (100 μM)3048 ± 636NS4
8-CPT-2Me-cAMP (300 μM)3024 ± 368NS4
Table 1. Effect of 8-CPT-2Me-cAMP on Inositol Phosphate Production in INS-1 Cells.nih.gov

Coupling of Intracellular Calcium Increases to Exocytotic Events

A key mechanism through which 8-CPT-2Me-cAMP promotes exocytosis is by mobilizing calcium from intracellular stores. nih.govnih.govresearchgate.net The compound effectively stimulates Ca2+-induced Ca2+ release (CICR) in both human and rat pancreatic beta-cells. nih.govnih.govresearchgate.net This Epac-mediated CICR results in a transient increase in the intracellular Ca2+ concentration ([Ca2+]i). nih.govnih.gov

Crucially, this rise in [Ca2+]i is directly and temporally coupled to the process of exocytosis. nih.govnih.gov Using techniques like carbon fiber amperometry, researchers have observed that the release of secretory products (like insulin) is time-locked with the 8-CPT-2Me-cAMP-induced increase in [Ca2+]i. nih.gov No exocytotic events are detected in the absence of this calcium signal, establishing the increase in [Ca2+]i as a necessary trigger for secretion in this context. nih.gov This Epac-Ca2+-exocytosis pathway is considered a significant component of the glucose-lowering effects of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). nih.gov

In mouse melanotrophs, 8-CPT-2Me-cAMP was found to stimulate the linear, ATP-independent component of exocytosis, which likely represents the release of readily available vesicles. nih.gov This further supports the role of Epac in modulating the final steps of Ca2+-dependent secretion.

Contributions to Angiogenesis and Neovascularization

Angiogenesis, the formation of new blood vessels, is a complex process regulated by a variety of signaling molecules. mdpi.commdpi.com The cAMP pathway is known to be involved, and the use of 8-CPT-2Me-cAMP has helped to delineate the specific role of Epac signaling in this process.

Influence on Vascular Endothelial Growth Factor (VEGF) Expression

Vascular Endothelial Growth Factor (VEGF) is a primary driver of angiogenesis. mdpi.comresearchgate.net Studies investigating the effect of Epac activation on VEGF have revealed a nuanced role. In Human Umbilical Vein Endothelial Cells (HUVEC), treatment with 8-CPT-2Me-cAMP did not lead to an increase in VEGF mRNA content or the secretion of VEGF protein into the culture medium. nih.gov This is in contrast to agents that broadly increase cAMP levels, like forskolin, which do stimulate VEGF expression, suggesting that the transcriptional regulation of VEGF is primarily a PKA-dependent, not an Epac-dependent, process. nih.gov

However, Epac1 activation by 8-CPT-2Me-cAMP does play a critical role in priming endothelial cells to respond to VEGF. nih.gov Treatment with the compound was found to increase the expression of the key VEGF receptor, VEGFR-2. nih.gov By upregulating the receptor, Epac signaling enhances the sensitivity of endothelial cells to VEGF, thereby promoting VEGF-dependent angiogenic sprouting. nih.gov This effect appears to be mediated through the monomeric GTPase Rac1. nih.gov

TreatmentEffect on VEGF mRNA in HUVECEffect on VEGF Secretion in HUVEC
Forskolin (Fsk)IncreaseSignificant Increase
Isoproterenol (Iso)Not specifiedSignificant Increase
8-p-CPT-2'-O-Me-cAMP (8-pCPT)No IncreaseNo Significant Increase
Table 2. Differential Effects of cAMP Pathway Activators on VEGF Expression in HUVEC.nih.gov

Role in Promoting In Vivo Neovascularization

The findings on VEGFR-2 expression translate to a significant role for Epac in neovascularization in a living organism. nih.gov In a mouse model of oxygen-induced retinopathy, a condition characterized by VEGF-driven neovascularization, mice deficient in Epac1 showed a marked reduction in the formation of new pre-retinal blood vessels. nih.gov

Furthermore, research on cellular reprogramming has highlighted the importance of the cAMP/Epac/Rap1 signaling axis. nih.gov Activation of this pathway with agents that increase cAMP was found to be essential for efficiently generating induced endothelial cells (iECs) from human fibroblasts. nih.gov The iECs generated through this Epac-activated pathway demonstrated superior angiogenic capabilities both in laboratory cultures (in vitro) and in living organisms (in vivo). nih.gov These cells were also capable of forming properly aligned endothelium within the vascular channels of decellularized liver scaffolds, underscoring the potential of targeting the Epac pathway to promote functional neovascularization. nih.gov

Maintenance and Enhancement of Epithelial Barrier Function

The integrity of endothelial and epithelial barriers is critical for tissue homeostasis and function. Disruption of this barrier can lead to fluid leakage and inflammation. The cAMP signaling pathway is known to play a protective role in maintaining barrier function, and 8-CPT-2Me-cAMP has been a valuable tool in confirming the specific involvement of Epac.

In the context of whole organ tissue engineering, establishing a functionally tight endothelial lining in decellularized scaffolds is a major challenge. nih.gov A study using decellularized lung scaffolds demonstrated that treating human umbilical vein endothelial cells (HUVECs) with 8-CPT-2Me-cAMP significantly improved the vascular barrier function. nih.gov This enhancement was sustained for at least three days. nih.gov The mechanism appears to involve the reorganization of the actin cytoskeleton and an increase in the continuity of crucial junctional proteins, such as VE-cadherin and ZO-1, at cell-cell contacts. nih.gov

Strengthening of Retinal Pigment Epithelium Barrier Integrity

The retinal pigment epithelium (RPE) forms a critical barrier between the neural retina and the choroidal blood supply. nih.gov A compromise in this barrier's integrity is a contributing factor to degenerative conditions like age-related macular degeneration (AMD). nih.gov Research has demonstrated that 8-CPT-2Me-cAMP enhances the RPE barrier function. nih.gov

This effect is attributed to the compound's ability to activate the small GTPase Rap1. nih.govnih.gov Studies using a laser-induced choroidal neovascularization (CNV) model, which mimics aspects of AMD, have shown that activating Rap1 with 8-CPT-2Me-cAMP can significantly reduce the development of neovascular lesions. nih.govnih.gov This suggests that pharmacologically targeting the Epac-Rap1 pathway in the RPE may be a viable strategy to strengthen the barrier against pathological cell invasion that occurs in macular degeneration. nih.gov The activation of Rap1 by 8-CPT-2Me-cAMP has been shown to inhibit the migration of choroidal endothelial cells across the RPE monolayer, a key event in the progression of CNV. nih.gov

Impact on Junctional Protein Recruitment and Cortical F-actin Organization

The barrier function of epithelial tissues like the RPE is maintained by intercellular junctions, which are anchored to the cell's actin cytoskeleton. nih.gov 8-CPT-2Me-cAMP has been shown to directly influence these structures by promoting the reorganization of the actin cytoskeleton and enhancing the recruitment of key junctional proteins to cell-cell contacts. nih.govresearchgate.net

Upon treatment with 8-CPT-2Me-cAMP, cultured RPE cells exhibit a decrease in intracellular stress fibers and an enhancement of cortical F-actin, the network of actin filaments lining the cell membrane. researchgate.net This reorganization is crucial for stabilizing the cell structure and strengthening intercellular adhesion. Concurrently, the compound increases the recruitment of junctional proteins, such as Zonula occludens-1 (ZO-1) and β-catenin, to the sites of cell-cell contact. researchgate.net This leads to the formation of more linear and continuous junctions, in contrast to the punctate and discontinuous junctions seen in untreated cells. nih.govresearchgate.net

Table 1: Effect of 8-CPT-2Me-cAMP on Junctional Protein Localization in RPE Cells
TreatmentObservationQuantitative Finding
Control (PBS)Discontinuous, punctate ZO-1 staining at cell junctions. researchgate.netLower percentage of cells with linear junctional ZO-1. researchgate.net
8-CPT-2Me-cAMPEnhanced, linear junctional staining of ZO-1 and β-catenin. researchgate.netSignificantly increased percentage of cells with enhanced (linear) junctional localization of ZO-1. researchgate.net

Cellular Differentiation Processes

The cAMP signaling pathway has been implicated in the regulation of cell differentiation. Studies on the acute myeloid leukemia (AML) cell line Kasumi-1, which is characterized by the t(8;21) chromosomal translocation, have explored the effects of cAMP analogs on myeloid differentiation. nih.govnih.gov

Research using the related compound 8-CPT-cAMP demonstrated a significant inhibition of cell growth and an induction of differentiation in Kasumi-1 cells. nih.gov This was observed through changes in cellular morphology, cell surface antigen expression, and cell cycle arrest. nih.gov However, the induced differentiation was not a typical terminal differentiation, and the treatment had little effect on the expression of the AML1-ETO fusion protein, which is a key driver of this leukemia subtype. nih.gov These findings suggest that cAMP analogs can promote a differentiation state in certain myeloid leukemia cells, providing a potential basis for differentiation-based therapeutic strategies. nih.gov

Table 2: Effects of 8-CPT-cAMP on Kasumi-1 Myeloid Leukemia Cells
ParameterEffect ObservedReference
Cell GrowthSignificantly inhibited nih.gov
Cell DifferentiationInduced (non-terminal) nih.gov
Cellular MorphologyChanges consistent with differentiation nih.gov
AML1-ETO Fusion Protein ExpressionLittle to no influence nih.gov

The cAMP signaling pathway is a known regulator of bone formation and osteoblast function. nih.govnih.govresearchgate.net Osteoblasts are the cells responsible for synthesizing bone matrix, and their differentiation is a complex process involving multiple signaling cascades. mdpi.com Activation of the cAMP pathway has been shown to promote osteoblast-like differentiation in various cell types. researchgate.net

Studies using different cAMP analogs have demonstrated the induction of early markers of osteoblastic differentiation, such as a change to a more cuboidal morphology and enhanced alkaline phosphatase (ALP) activity. researchgate.net Furthermore, prolonged activation of cAMP signaling can enhance the incorporation of calcium into the matrix, a hallmark of mineralization. researchgate.net While much of the research has focused on PKA-mediated effects, the Epac pathway, specifically activated by 8-CPT-2Me-cAMP, is also involved in cellular processes relevant to bone biology. nih.govnih.gov For instance, the cAMP pathway can influence the expression of key bone matrix proteins like type I procollagen. researchgate.net However, the precise and distinct roles of the PKA and Epac pathways in the various stages of osteogenesis remain an area of active investigation. mdpi.com

Investigations in Immune Cell Biology

In the immune system, cAMP is generally considered an inhibitory second messenger in T-cells, dampening their activation and effector functions. frontiersin.org The Jurkat T-cell line is a widely used model for studying T-cell signaling. Using 8-CPT-2Me-cAMP, researchers have been able to distinguish the specific contributions of the Epac pathway from the PKA pathway in these cells.

It has been shown that 8-CPT-2Me-cAMP can activate Rap1 in Jurkat T-cells. nih.gov However, unlike agents that broadly increase cAMP levels and activate PKA, the specific activation of Epac by 8-CPT-2Me-cAMP does not induce the G1 growth arrest typically associated with elevated cAMP in these cells. nih.gov This demonstrates that cAMP-dependent growth arrest in Jurkat T-cells is mediated by PKA, not Epac. nih.gov

Despite not affecting cell cycle progression, the Epac pathway is not silent in these cells. Activation of Epac with 8-CPT-2Me-cAMP triggers distinct transcriptional responses, regulating a set of genes independently of PKA. nih.gov For example, Epac activation has been shown to specifically down-regulate the activity of the transcription factor c-Jun. nih.gov Furthermore, the Epac-Rap1 pathway has been shown to induce integrin-mediated adhesion of T-cells to extracellular matrix components like fibronectin. nih.gov This highlights a distinct role for the Epac signaling cascade in modulating T-cell gene expression and adhesion. nih.govnih.gov

Insights into Macrophage Activation and Protein Interactions (e.g., TCL1)

The selective activation of Exchange protein directly activated by cAMP (Epac) by 8-CPT-2Me-cAMP (sodium) has provided a powerful tool to dissect specific signaling pathways in macrophages, independent of Protein Kinase A (PKA). This has been particularly insightful in understanding the molecular mechanisms of macrophage activation and the intricate protein interactions that govern cellular responses. Research utilizing this compound has shed light on the role of the Epac signaling cascade in macrophage function and its crosstalk with other key signaling molecules, such as the T-cell leukemia/lymphoma 1 (TCL1) oncoprotein.

Studies in macrophages have demonstrated that 8-CPT-2Me-cAMP treatment leads to the activation of the small GTPase Rap1, a key downstream effector of Epac. nih.gov This Epac1-Rap1 pathway is now understood to play a role in various macrophage functions, including phagocytosis and the regulation of immune responses. nih.govnih.gov The use of 8-CPT-2Me-cAMP has been instrumental in distinguishing the effects of Epac activation from those of PKA, revealing that the Epac1-Rap1 pathway has a distinct immunoregulatory function in mature macrophages. nih.gov

A significant breakthrough in understanding the broader impact of Epac activation in macrophages came from studies investigating the interaction with TCL1. nih.govnih.gov TCL1 is a proto-oncoprotein known to enhance the activity of the serine/threonine kinase Akt, a critical regulator of cell proliferation and survival. nih.govnih.gov Research employing 8-CPT-2Me-cAMP in macrophages revealed a previously unknown interaction between Epac1 and TCL1. nih.govnih.gov

Upon stimulation of macrophages with 8-CPT-2Me-cAMP, Epac1 was found to co-immunoprecipitate with TCL1 in both plasma membrane and nuclear fractions. nih.govnih.gov This interaction was further confirmed through pulldown assays. nih.govnih.gov The functional consequence of this association is the enhanced activation of Akt. nih.govnih.gov Specifically, a two- to threefold increase in the kinase activities of Akt phosphorylated at Threonine-308 and Serine-473 was observed in TCL1 immunoprecipitates from both the plasma membranes and nuclei of macrophages treated with 8-CPT-2Me-cAMP. nih.govnih.gov

These findings suggest the formation of a ternary complex consisting of TCL1, Epac1, and Akt in activated macrophages. nih.govnih.gov This complex appears to be crucial for both the activation of Akt and its subsequent translocation to the nucleus, where it can phosphorylate a host of substrates involved in cell growth and survival. nih.gov The significance of the Epac1-TCL1 interaction in Akt activation was further underscored by experiments where silencing the expression of the Epac1 gene significantly reduced the elevated Akt kinase activity in 8-CPT-2Me-cAMP-treated cells. nih.govnih.gov Interestingly, while the reduction in AktThr-308 phosphorylation was observed in the plasma membrane, the reduction in AktSer-473 phosphorylation was also confined to this cellular compartment, suggesting a nuanced regulation of Akt activation by the Epac1-TCL1 complex. nih.govnih.gov

The elucidation of this signaling nexus, made possible by the specific action of 8-CPT-2Me-cAMP, provides a deeper understanding of how cyclic AMP (cAMP) signaling can influence macrophage biology beyond the canonical PKA pathway. It highlights a mechanism where Epac1 not only activates its direct effector Rap1 but also collaborates with other proteins like TCL1 to modulate the activity of other critical signaling pathways, thereby influencing cellular processes such as proliferation and intracellular signaling.

Research Findings on 8-CPT-2Me-cAMP-Mediated Macrophage Activation and Protein Interactions

ParameterObservation in 8-CPT-2Me-cAMP Stimulated MacrophagesReference
Epac1 and TCL1 InteractionEpac1 co-immunoprecipitates with TCL1 in plasma membrane and nuclear fractions. nih.govnih.gov
Akt Kinase Activity (Thr-308)2-3 fold increase in TCL1 immunoprecipitates from plasma membranes and nuclei. nih.govnih.gov
Akt Kinase Activity (Ser-473)2-3 fold increase in TCL1 immunoprecipitates from plasma membranes and nuclei. nih.govnih.gov
Effect of Epac1 Gene SilencingSignificantly reduced AktThr-308 and AktSer-473 kinase activity in plasma membranes. nih.govnih.gov
Proposed Molecular ComplexFormation of a ternary complex of TCL1, Epac1, and Akt. nih.govnih.gov

Methodological Frameworks for Studying 8 Cpt 2me Camp Sodium

In Vitro Cellular and Biochemical Assays

In vitro assays are fundamental to understanding the specific molecular mechanisms through which 8-CPT-2Me-cAMP exerts its effects. These controlled laboratory-based techniques allow for the detailed study of cellular processes in isolation.

Cell transfection is a key technique for introducing foreign genetic material into cells to study gene and protein function. In the context of 8-CPT-2Me-cAMP research, it is often used to explore the compound's influence on gene expression and to confirm the specificity of its action through the Epac pathway.

Luciferase Reporter Systems: This system is a common method to quantify the transcriptional activity of specific promoters. nih.gov Researchers can transfect cells with a plasmid containing a luciferase reporter gene linked to a specific response element in a promoter. nih.gov For example, to measure the effect of 8-CPT-2Me-cAMP on gene transcription mediated by the cAMP response element-binding protein (CREB), cells can be transfected with a CRE-luciferase plasmid. researchgate.net The luminescence produced by the luciferase enzyme, upon addition of a substrate, is proportional to the level of gene transcription. nih.gov In studies with Ovcar3 cells, a CMV-luciferase plasmid was used to quantify cell adhesion, where the number of adherent cells was correlated with luciferase activity. researchgate.netnih.gov This demonstrates the utility of luciferase systems not just for direct gene expression but also as a quantitative tool for cellular assays. researchgate.netnih.gov

Dominant Negative Constructs: To confirm that the effects of 8-CPT-2Me-cAMP are indeed mediated by Epac, researchers can introduce a "dominant negative" version of the Epac protein into cells. These are mutated, non-functional versions of a protein that inhibit the function of the normal, endogenous protein. nih.gov For instance, a study on an analog of 8-CPT-2Me-cAMP used a dominant negative Epac2 construct to demonstrate that the observed effects on calcium release were specifically dependent on Epac2 activity. Transfection of cells with this construct blocked the action of the Epac-selective cAMP analog.

Here is a table summarizing the use of these techniques in 8-CPT-2Me-cAMP research:

TechniquePurpose in 8-CPT-2Me-cAMP ResearchExample ApplicationReference Cell Line
Luciferase Reporter AssayQuantify changes in gene expression or cellular processes in response to 8-CPT-2Me-cAMP.Measuring the increase in cell adhesion to fibronectin.Ovcar3
Dominant Negative ConstructsTo confirm that the observed cellular effects of 8-CPT-2Me-cAMP are mediated specifically through the Epac protein.Blocking the mobilization of intracellular calcium by an Epac-selective cAMP analog.INS-1

RNA interference (RNAi) is a powerful technique used to silence the expression of specific genes by introducing small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) into cells. nih.govnih.gov This methodology is invaluable for confirming the role of a particular protein in a signaling pathway activated by a compound like 8-CPT-2Me-cAMP.

By specifically knocking down the expression of Epac1, researchers can determine if the effects of 8-CPT-2Me-cAMP are abolished. In a study using macrophages, silencing the Epac1 gene with RNAi was shown to prevent the 8-CPT-2Me-cAMP-mediated upregulation of Akt kinase activity. nih.gov This approach provided direct evidence that Epac1 is the crucial mediator of this particular downstream effect of the compound. nih.gov Similarly, siRNA-mediated knockdown of EPAC has been used to study its role in the growth and survival of melanoma cells. researchgate.net While not directly using 8-CPT-2Me-cAMP in that instance, it highlights the applicability of the technique to the Epac pathway. researchgate.net Another study utilized an siRNA screen which successfully identified the GNAS locus as a driver in breast cancer, a pathway in which Epac is a known effector.

Understanding how signaling proteins are organized and interact within the cell is crucial. A-kinase anchoring proteins (AKAPs) are examples of scaffold proteins that organize signaling complexes, including those involved in cAMP signaling. nih.govnih.gov Techniques that analyze protein-protein interactions can reveal how 8-CPT-2Me-cAMP might influence the formation of these signaling hubs.

Co-immunoprecipitation (Co-IP): This is a widely used technique to study protein-protein interactions. It involves using an antibody to pull a specific protein (the "bait") out of a cell lysate. If other proteins are bound to the bait protein, they will be pulled down as well and can be identified by methods like Western blotting. In the context of 8-CPT-2Me-cAMP, researchers have used co-immunoprecipitation to demonstrate the association of Epac1 with activated Akt kinases in stimulated macrophages. nih.gov This finding suggests that Epac1 may function as an accessory protein for Akt activation, a process initiated by 8-CPT-2Me-cAMP. nih.gov While this study did not specifically focus on a classical scaffold protein, it exemplifies the use of Co-IP to map the interactions downstream of 8-CPT-2Me-cAMP activation.

Since 8-CPT-2Me-cAMP is an activator of the guanine (B1146940) nucleotide exchange factor (GEF) Epac, a primary consequence of its action is the activation of small GTPases, particularly Rap1. nih.gov Furthermore, this initial activation can trigger downstream signaling cascades involving various enzymes like kinases.

Rap1 Activation Assays: These assays are designed to specifically measure the amount of the active, GTP-bound form of Rap1 in a cell lysate. A common method is a pull-down assay where a protein that only binds to active Rap1 (like the Rap-binding domain of RalGDS) is used to isolate Rap1-GTP from the cell extract. abcam.cn The amount of pulled-down Rap1-GTP is then quantified by Western blotting. abcam.cn Numerous studies have used this assay to show that 8-CPT-2Me-cAMP robustly stimulates Rap1 activation in various cell types, including endothelial cells and cerebellar granule neurons. researchgate.netresearchgate.net This assay is a direct measure of the immediate downstream effect of 8-CPT-2Me-cAMP on its target, Epac.

Akt Kinase Activity Assays: Akt is a serine/threonine kinase that plays a key role in cell survival and proliferation. nih.gov To measure its activity, a non-radioactive kinase assay can be performed. This typically involves immunoprecipitating Akt from cell lysates and then incubating the captured enzyme with a specific substrate (like GSK-3α) and ATP. The phosphorylation of the substrate is then detected using a phospho-specific antibody in a Western blot analysis. Research has shown that 8-CPT-2Me-cAMP can upregulate Akt kinase activity in macrophages, and this effect is dependent on Epac1 expression. nih.gov

A summary of these biochemical assays is presented below:

Assay TypeParameter MeasuredMethodological PrincipleRelevance to 8-CPT-2Me-cAMP
Rap1 Activation AssayLevels of active, GTP-bound Rap1.Pull-down of Rap1-GTP using a specific binding protein (e.g., RalGDS-RBD) followed by Western blot.Directly measures the activation of a key downstream effector of the Epac pathway stimulated by 8-CPT-2Me-cAMP.
Akt Kinase Activity AssayThe enzymatic activity of Akt kinase.Immunoprecipitation of Akt followed by an in vitro kinase reaction with a specific substrate (e.g., GSK-3α) and detection of substrate phosphorylation.Measures the activity of a key downstream enzyme in a signaling cascade initiated by 8-CPT-2Me-cAMP in certain cell types.

Beyond the molecular level, it is crucial to understand the functional consequences of 8-CPT-2Me-cAMP treatment on whole-cell behavior. Quantitative cell-based assays provide this critical information.

Cell Adhesion Assays: These assays measure the ability of cells to attach to an extracellular matrix (ECM) substrate, such as fibronectin. nih.gov A common method involves coating the wells of a microplate with the ECM protein, seeding the cells in the presence or absence of 8-CPT-2Me-cAMP, and then washing away the non-adherent cells after a specific incubation time. The number of remaining, adherent cells is then quantified, often by colorimetric methods or by using pre-transfected luciferase-expressing cells. nih.govnih.gov Studies have clearly demonstrated that 8-CPT-2Me-cAMP stimulates integrin-mediated cell adhesion to fibronectin in a dose-dependent manner. researchgate.netnih.gov

Proliferation Assays: These assays are used to determine the rate of cell growth and division. One common method is the MTT or CCK-8 assay, which measures the metabolic activity of viable cells. nih.gov The amount of colored formazan (B1609692) product generated is directly proportional to the number of living cells. While direct proliferation assays with 8-CPT-2Me-cAMP are less commonly reported, studies have shown that silencing Epac1 expression can suppress the upregulation of protein and DNA synthesis induced by 8-CPT-2Me-cAMP, indicating an effect on proliferation. nih.gov This demonstrates that the compound can influence cell proliferation in an Epac1-dependent manner. nih.gov

Epac activation by 8-CPT-2Me-cAMP has been linked to the mobilization of intracellular ions, particularly calcium (Ca²⁺), from internal stores. nih.gov

Calcium Imaging: This technique allows for the real-time visualization and measurement of changes in intracellular calcium concentration ([Ca²⁺]i). Cells are loaded with a fluorescent Ca²⁺ indicator dye (like Fura-2). When the dye binds to calcium, its fluorescent properties change, and this change can be detected and quantified using a fluorescence microscope. This method has been instrumental in showing that 8-CPT-2Me-cAMP and its analogs can stimulate Ca²⁺-induced Ca²⁺ release from intracellular stores in various cell types, including pancreatic β-cells. nih.gov This demonstrates a key PKA-independent signaling pathway activated by 8-CPT-2Me-cAMP that results in a significant physiological response. nih.gov

Preclinical Investigations in Animal Models

The selective Epac (Exchange protein directly activated by cAMP) activator, 8-CPT-2Me-cAMP (sodium), has been the subject of various preclinical investigations to elucidate its role in specific signaling pathways and to assess its physiological effects in different organ systems. These studies in animal models are crucial for understanding the compound's potential therapeutic applications.

Application in Disease Models for Pathway Elucidation (e.g., Choroidal Neovascularization Models)

A significant area of research for 8-CPT-2Me-cAMP has been in the field of ophthalmology, particularly in models of choroidal neovascularization (CNV), a key pathological feature of age-related macular degeneration. The primary pathway of interest in this context is the activation of Rap1, a small GTPase involved in cell adhesion and the maintenance of endothelial barrier function.

In a widely recognized mouse model, CNV is induced by laser photocoagulation, which creates breaks in Bruch's membrane, leading to the growth of new blood vessels from the choroid into the subretinal space. A study investigating the effects of 8-CPT-2Me-cAMP in this model found that intravitreal injection of the compound led to a significant reduction in the severity of CNV. arvojournals.org

The researchers observed that 8-CPT-2Me-cAMP increased the levels of active Rap1 in the retinal pigment epithelium (RPE)-choroid complex. arvojournals.org This activation of Rap1 is believed to enhance the barrier function of the RPE, thereby inhibiting the migration of choroidal endothelial cells and the subsequent formation of new blood vessels. arvojournals.org

Effects of 8-CPT-2Me-cAMP on Laser-Induced Choroidal Neovascularization in Mice arvojournals.org
ParameterControl Group (Vehicle)8-CPT-2Me-cAMP Treated GroupPercentage ReductionP-value
Mean Lesion Width (mm)0.33 ± 0.020.25 ± 0.0124.2%<0.01
Mean CNV Volume (x10⁵ µm³)0.86 ± 0.150.29 ± 0.0466.3%<0.01

Assessment of Physiological Outcomes in Organ Systems

The physiological effects of 8-CPT-2Me-cAMP have been investigated across several organ systems, primarily focusing on its role as a selective Epac activator and its downstream signaling through Rap1.

Vascular System:

Preclinical studies have demonstrated that 8-CPT-2Me-cAMP plays a crucial role in enhancing endothelial barrier function. By activating Epac and subsequently Rap1, the compound strengthens cell-cell junctions, specifically through the potentiation of vascular endothelial (VE)-cadherin-mediated adhesion. nih.gov This leads to a reduction in endothelial permeability. In vivo experiments have shown that 8-CPT-2Me-cAMP can inhibit vascular leakage induced by agents such as vascular endothelial growth factor (VEGF). nih.gov This suggests a potential role for this compound in conditions characterized by increased vascular permeability.

Pancreatic System:

In the context of the pancreas, 8-CPT-2Me-cAMP has been shown to act on pancreatic β-cells to mobilize intracellular calcium. nih.govnih.gov This effect is mediated through an Epac-dependent pathway and is linked to the process of exocytosis, which is essential for insulin (B600854) secretion. nih.govnih.gov Studies in isolated human and rat pancreatic β-cells, as well as in insulin-secreting cell lines, have demonstrated that 8-CPT-2Me-cAMP stimulates calcium-induced calcium release (CICR), a key step in the amplification of insulin secretion. nih.govnih.gov

Nervous System:

Research in the nervous system has indicated that the cAMP signaling pathway, which can be selectively activated by 8-CPT-2Me-cAMP through Epac, is involved in the release of neurotransmitters. Specifically, studies using rat spinal cord slices have shown that activation of Epac by 8-CPT-2Me-cAMP can induce the release of substance P, a neuropeptide involved in pain transmission and inflammation. nih.govnih.gov This effect is mediated, at least in part, through the activation of Ca2+ channels. nih.gov

While the cellular and pathway-specific effects of 8-CPT-2Me-cAMP have been delineated in these organ systems, comprehensive in vivo data on physiological outcomes such as direct effects on blood pressure, heart rate, respiratory function, and renal function following systemic administration in animal models are not as extensively detailed in the reviewed literature. Further preclinical studies would be necessary to fully characterize the systemic physiological impact of this compound.

Future Avenues and Research Perspectives on 8 Cpt 2me Camp Sodium

Discovery of Novel EPAC-Mediated Molecular Effectors

The use of 8-CPT-2Me-cAMP has been instrumental in identifying downstream effectors of EPAC activation. While the small GTPase Rap1 is a well-established primary target, ongoing research aims to uncover a more comprehensive network of molecules that are modulated by EPAC. nih.govnih.gov The activation of EPAC1 by 8-CPT-2Me-cAMP has an EC50 of 2.2 μM, whereas it only weakly activates PKA (EC50 > 10 μM), highlighting its selectivity.

Future investigations will likely focus on identifying and validating novel EPAC effectors in various cellular contexts. For instance, in pancreatic β-cells, 8-CPT-2Me-cAMP stimulates Ca2+-induced Ca2+ release (CICR), suggesting a functional link between EPAC and intracellular calcium stores, potentially involving targets like ryanodine (B192298) receptors (RYR) or phospholipase C-epsilon (PLC-ε). nih.gov In some cell types, EPAC activation has been linked to the modulation of the mTORC2 signaling complex and the Akt pathway, indicating a broader role in cell survival and proliferation that warrants further exploration. physiology.org The pursuit of these novel effectors is crucial for a complete understanding of how EPAC orchestrates a multitude of cellular responses.

Table 1: Known and Investigated Downstream Effectors of EPAC Activation by 8-CPT-2Me-cAMP

Effector/Pathway Cellular Process Cell Type Examples
Rap1 Cell adhesion, junction tightening, exocytosis Ovarian cancer cells, HUVECs, Pancreatic β-cells
Intracellular Ca2+ Exocytosis, hormone secretion Pancreatic β-cells, INS-1 cells
ERK1/2 Pathway Cell proliferation, gene expression Ovarian surface epithelial cells
Akt (Protein Kinase B) Cell survival, proliferation Ovarian surface epithelial cells, B lymphoma cells
mTORC2 Cell growth and survival Prostate cancer cells

| Ryanodine Receptors (RYR) | Calcium-induced calcium release | Pancreatic β-cells |

This table summarizes key molecular effectors and pathways modulated by EPAC activation, as studied using 8-CPT-2Me-cAMP.

Detailed Characterization of Cell-Type Specific Responses to EPAC Activation

A significant area of future research is the detailed mapping of how different cell types respond uniquely to EPAC activation by 8-CPT-2Me-cAMP. The cellular context, including the specific expression of EPAC isoforms (Epac1 and Epac2) and the availability of downstream effectors, dictates the physiological outcome. nih.gov

For example, in pancreatic β-cells, 8-CPT-2Me-cAMP promotes insulin (B600854) secretion by mobilizing intracellular calcium. nih.gov In contrast, in human and rat detrusor smooth muscle, its application leads to a decrease in acetylcholine (B1216132) release. researchgate.net In ovarian cancer cells, the compound has been shown to stimulate cell adhesion to fibronectin via Rap1 activation. researchgate.net Furthermore, studies in PC12 cells, a neuroendocrine cell line, show that EPAC activation can convert a cAMP signal from proliferative to differentiative, promoting neurite outgrowth. These diverse outcomes underscore the necessity for systematic studies across a wide range of cell and tissue types. Future work should aim to create a comprehensive atlas of EPAC functions, detailing the specific signaling cascades and physiological responses elicited by 8-CPT-2Me-cAMP in different biological systems.

Table 2: Cell-Type Specific Responses to EPAC Activation via 8-CPT-2Me-cAMP

Cell Type Observed Response Key Mediators
Pancreatic β-cells Stimulation of Ca2+-induced Ca2+ release and exocytosis EPAC2, Ryanodine Receptors
INS-1 (Insulinoma cell line) Stimulation of insulin secretion EPAC
Ovarian Cancer Cells (Ovcar3) Increased cell adhesion to fibronectin Rap1
Human Ovarian Surface Epithelial Cells (IOSE) Activation of ERK1/2 and Akt, increased EGFR expression ERK1/2, Akt
PC12 Cells Promotion of neurite outgrowth (differentiation) EPAC, Rap1
Human/Rat Detrusor Strips Decreased electrically evoked acetylcholine release EPAC

| Macrophages (Raw264.7) | Inhibition of certain RhoA-mediated pathways | Rap1 |

This table illustrates the varied functional outcomes of EPAC activation in different cellular models, highlighting the context-dependent nature of cAMP signaling.

Development and Application of Advanced EPAC-Selective Tools and Probes

While 8-CPT-2Me-cAMP is a powerful tool, the development of even more sophisticated chemical probes and biosensors is a key future direction. To improve cellular uptake and potency, an acetoxymethyl (AM) ester version, 8-pCPT-2-O-Me-cAMP-AM, has been developed. rndsystems.com This cell-permeable analog allows for more efficient activation of EPAC in living cells. rndsystems.com

A significant advancement has been the creation of genetically encoded biosensors based on Förster resonance energy transfer (FRET). These sensors often utilize EPAC's structure, sandwiching it between a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP). Binding of intracellular cAMP causes a conformational change in EPAC, altering the distance or orientation between the fluorophores and thus changing the FRET signal. These EPAC-based sensors offer advantages over PKA-based sensors, including a wider dynamic range and a better signal-to-noise ratio, making them superior for real-time monitoring of cAMP dynamics in living cells. Future efforts will likely focus on developing isoform-specific EPAC activators and inhibitors, as well as creating FRET sensors with enhanced sensitivity and spectral properties for simultaneous multi-color imaging of different signaling events within a single cell.

Integration of Systems Biology and Multi-Omics Approaches in EPAC Signaling Research

To fully unravel the complexity of the EPAC signaling network, future research must move beyond single-pathway analysis and embrace systems-level approaches. The integration of multi-omics data—including transcriptomics, proteomics, metabolomics, and lipidomics—will be essential for constructing comprehensive models of EPAC function.

By treating specific cell types with 8-CPT-2Me-cAMP and subsequently performing multi-omics analysis, researchers can obtain a global snapshot of the molecular changes induced by EPAC activation. For example, a proteomics approach, such as Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC), could identify novel proteins whose expression or post-translational modifications are altered upon EPAC stimulation. researchgate.net Transcriptomic analysis (e.g., RNA-seq) could reveal gene networks regulated by EPAC-mediated transcription factors. nih.gov Combining these datasets can reveal previously unknown connections between signaling pathways and cellular functions. nih.govfrontiersin.org This integrated strategy will be pivotal in identifying novel drug targets within the EPAC pathway and understanding how its dysregulation contributes to various disease states.

Q & A

Q. What is the primary mechanism by which 8-CPT-2Me-cAMP activates intracellular signaling pathways?

8-CPT-2Me-cAMP selectively binds to Epac1 (exchange protein activated by cAMP), a cAMP sensor, triggering Rap1/Rap2 GTPase activation . This initiates downstream signaling cascades, including Ras-MAPK and PI3K-Akt-mTORC1/mTORC2 pathways, which regulate cell proliferation, survival, and inflammatory responses . For example, in prostate cancer cells, 8-CPT-2Me-cAMP increases phosphorylation of Akt (Ser473 and Thr308) and S6-kinase (Thr389) by 2–3-fold, indicating mTORC1/2 activation . Researchers should validate Epac1 specificity using PKA inhibitors (e.g., H-89) and RNAi targeting Epac1 to isolate pathway effects .

Q. How does 8-CPT-2Me-cAMP selectively target Epac1 over PKA in experimental systems?

The selectivity arises from structural modifications: 8-CPT-2Me-cAMP has an EC50 of 2.2 µM for Epac1 activation but >10 µM for PKA, as confirmed by kinase activity assays . Methodologically, researchers should verify selectivity by comparing responses to non-selective cAMP analogs (e.g., 8-Br-cAMP) and PKA-selective agonists (e.g., 6-Bnz-cAMP) in parallel experiments . For instance, in Jurkat T cells, 8-CPT-2Me-cAMP-induced Rap1 activation persists even with PKA inhibition, confirming Epac1 specificity .

Q. What are the recommended concentrations and treatment durations for using 8-CPT-2Me-cAMP in prostate cancer cell models?

Typical protocols involve treating cells with 100 µM 8-CPT-2Me-cAMP for 30 minutes to 24 hours, depending on the endpoint:

  • Short-term signaling (e.g., Akt phosphorylation): 30–60 minutes .
  • Long-term effects (e.g., COX-2 expression, DNA synthesis): 24 hours .
    Dose-response studies (10–200 µM) are critical, as lower concentrations (e.g., 50 µM) may fail to activate mTORC2 in some cell lines . Always include vehicle controls (e.g., DMSO) and confirm pathway activation via Western blotting for phosphorylated targets (e.g., p-Akt, p-S6K) .

Advanced Research Questions

Q. How can researchers resolve contradictory data when 8-CPT-2Me-cAMP shows both proliferative and anti-apoptotic effects in different cancer models?

Contradictory outcomes may arise from cell-type-specific signaling crosstalk. For example:

  • Prostate cancer: 8-CPT-2Me-cAMP promotes proliferation via COX-2-PGE2-mTORC1/2 pathways .
  • B-cell chronic lymphocytic leukemia (B-CLL): It reduces apoptosis via PI3K-PKB/Akt, independent of PKA .
    To address this, researchers should:
  • Compare signaling intermediates (e.g., mTOR vs. PI3K dominance) across models.
  • Use pathway-specific inhibitors (e.g., Torin1 for mTOR, LY294002 for PI3K) to dissect contributions .
  • Conduct transcriptomic profiling to identify context-dependent gene networks .

Q. What methodological considerations are critical when designing experiments to isolate Epac1-specific effects from potential off-target interactions?

Key strategies include:

  • Pharmacological controls: Co-treatment with Epac1 inhibitors (e.g., ESI-09) or COX-2/mTOR inhibitors (e.g., SC-58125, Torin1) to block downstream feedback loops .
  • Genetic validation: RNAi-mediated Epac1 knockdown (e.g., dsRNA transfection) to confirm phenotype dependency .
  • Cross-model replication: Test findings in Epac1-knockout cell lines or primary cells with low basal Epac1 expression .
    For example, silencing Epac1 in prostate cancer cells reduces 8-CPT-2Me-cAMP-induced COX-2 expression by >80%, confirming pathway specificity .

Q. How does the crosstalk between COX-2-PGE2 and mTOR signaling influence the interpretation of 8-CPT-2Me-cAMP's role in cancer progression?

8-CPT-2Me-cAMP induces a feedforward loop where Epac1 activates COX-2, increasing PGE2 production, which further amplifies cAMP signaling via EP2/EP4 receptors . This loop drives mTORC1/2 activation, enhancing protein/DNA synthesis. Methodologically:

  • Use EP4 antagonists (e.g., AH-23848) or COX-2 inhibitors to disrupt the loop .
  • Measure PGE2 levels via ELISA and correlate with mTOR activation (e.g., p-S6K) .
  • Note that mTOR inhibitors (e.g., Torin1) reduce but do not abolish PGE2 production, suggesting partial pathway independence .

Q. Methodological Best Practices

  • Concentration validation: Perform dose-response curves for each cell type, as Epac1 sensitivity varies .
  • Time-course experiments: Track signaling dynamics; e.g., Akt phosphorylation peaks at 30 minutes but declines by 2 hours .
  • Multi-omics integration: Combine phosphoproteomics and RNA-seq to map downstream effectors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.